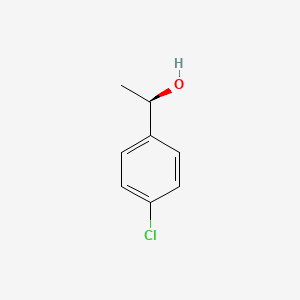

(R)-1-(4-Chlorophenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOSNPUNXINWAD-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75968-40-0 | |

| Record name | (1R)-1-(4-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-1-(4-Chlorophenyl)ethanol

Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of (R)-1-(4-Chlorophenyl)ethanol, a chiral alcohol of significant interest to the pharmaceutical and agrochemical industries. Intended for researchers, scientists, and drug development professionals, this document consolidates critical data on the compound's molecular identity, physicochemical characteristics, and spectroscopic profile. Furthermore, it offers detailed, field-proven experimental protocols for its synthesis and analytical characterization, including the crucial determination of enantiomeric purity. The guide is structured to deliver not just data, but also expert insights into the causality behind experimental choices and the significance of each physical property.

Introduction and Strategic Importance

This compound is a valuable chiral building block in modern organic synthesis.[1] Its structure, featuring a stereogenic center directly attached to a 4-chlorophenyl ring, makes it a critical precursor for the asymmetric synthesis of a multitude of complex, biologically active molecules.[2] The precise stereochemistry of this alcohol is often paramount to the efficacy and safety of the final active pharmaceutical ingredient (API), as different enantiomers can exhibit vastly different pharmacological activities.[3]

A thorough understanding of its physical properties is fundamental for its effective use, from designing scalable synthetic routes and purification strategies to ensuring proper storage and handling. This guide provides the foundational data and methodologies required for its successful application in a research and development setting.

Molecular and Chemical Identity

Correctly identifying a chemical entity is the bedrock of all scientific work. The following identifiers and molecular properties define this compound.

-

IUPAC Name: (1R)-1-(4-chlorophenyl)ethanol

-

Synonyms: (R)-4-Chloro-α-methylbenzyl alcohol, (R)-(+)-1-(4-Chlorophenyl)ethanol

-

CAS Number: 75968-40-0 [(R)-enantiomer]; 3391-10-4 [Racemic][2][4]

-

Molecular Formula: C₈H₉ClO[3]

-

Molecular Weight: 156.61 g/mol [3]

-

Chemical Structure:

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in various chemical and physical processes. The data below has been consolidated from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2][6] |

| Density | 1.171 g/mL at 25 °C | [2] |

| Boiling Point | 119 °C at 10 mmHg 240.6 °C at 760 mmHg | [2][3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Refractive Index (n²⁰/D) | 1.541 | [2] |

| Specific Rotation ([α]²⁰/D) | +48.0° (c=1, CHCl₃) | [3] |

| Solubility | Limited solubility in water; Soluble in common organic solvents such as DMSO and other alcohols. | [2][6][7] |

Scientist's Insight: Interpreting the Data

-

Boiling Point: The significant difference between the boiling point at atmospheric pressure (760 mmHg) and under reduced pressure (10 mmHg) is noteworthy. High-boiling-point alcohols are often susceptible to decomposition or side reactions at elevated temperatures. Therefore, purification by vacuum distillation is the standard and recommended method to ensure the integrity of the compound.

-

Specific Rotation: This is the defining physical property of this specific enantiomer. The positive sign (+) indicates that it is dextrorotatory , meaning it rotates plane-polarized light to the right (clockwise).[8][9] The value of +48.0° is for the (R)-enantiomer, while its mirror image, the (S)-enantiomer, exhibits a specific rotation of -48.0° under identical conditions.[3] Any deviation from this value in a purified sample indicates the presence of the other enantiomer, and this forms the basis for calculating enantiomeric purity.

-

Solubility: The molecule's structure, with a polar hydroxyl (-OH) group and a larger, nonpolar chlorophenyl ring, explains its solubility profile. It is miscible with many organic solvents but has poor solubility in water. This is a critical consideration for reaction setup (solvent choice) and work-up procedures (extraction).

Spectroscopic Profile for Structural Confirmation

Spectroscopic data provides an electronic and vibrational fingerprint of the molecule, essential for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃): [10][11]

-

δ 7.23-7.32 (m, 4H): This multiplet corresponds to the four protons on the aromatic ring. The para-substitution pattern results in a complex splitting that often appears as two overlapping doublets (an AA'BB' system).

-

δ 4.84 (q, J = 6.4 Hz, 1H): A quartet representing the single proton on the carbon bearing the hydroxyl group (the stereocenter). It is split by the three protons of the adjacent methyl group.

-

δ 2.06 (br s, 1H): A broad singlet corresponding to the hydroxyl proton. Its chemical shift can be variable and it often does not couple with other protons due to rapid chemical exchange.[10]

-

δ 1.44 (d, J = 6.5 Hz, 3H): A doublet representing the three protons of the methyl group, split by the single proton on the adjacent carbon.[10]

¹³C NMR (100 MHz, CDCl₃): [11]

-

δ 144.3: Quaternary aromatic carbon attached to the carbinol group (C1).

-

δ 133.0: Quaternary aromatic carbon attached to the chlorine atom (C4).

-

δ 128.6: Aromatic methine carbons (CH) ortho to the chlorine (C3/C5).

-

δ 126.8: Aromatic methine carbons (CH) ortho to the carbinol group (C2/C6).

-

δ 69.7: Methine carbon of the carbinol group (-CHOH).

-

δ 25.3: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

Characteristic IR Absorption Peaks: [11][12]

-

3356 cm⁻¹ (broad, strong): This is the characteristic O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.

-

3030-3100 cm⁻¹ (medium): C-H stretching from the aromatic ring.

-

2850-2960 cm⁻¹ (medium): C-H stretching from the aliphatic methyl and methine groups.

-

1493 cm⁻¹ (strong): C=C stretching within the aromatic ring.

-

1089 cm⁻¹ (strong): C-O stretching of the secondary alcohol.

-

829 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) aromatic ring.

Experimental Protocols for Synthesis and Analysis

The following protocols provide robust, step-by-step methods for the preparation and characterization of this compound.

Asymmetric Synthesis via Biocatalytic Reduction

Asymmetric synthesis from the prochiral ketone, 4'-chloroacetophenone, is the most efficient method for obtaining the desired (R)-enantiomer. Biocatalytic methods are favored for their high selectivity and environmentally benign conditions.

Protocol: Bioreduction of 4'-Chloroacetophenone

-

Biocatalyst Preparation: Cultivate a suitable microorganism known for anti-Prelog reduction (e.g., certain species of Acetobacter, Lactobacillus) or utilize an isolated ketoreductase enzyme.

-

Reaction Setup: In a buffered aqueous solution, suspend the whole-cell biocatalyst or dissolve the enzyme. Add 4'-chloroacetophenone as the substrate. Include a co-substrate for cofactor (NADPH) regeneration (e.g., isopropanol).

-

Incubation: Maintain the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation.

-

Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction and centrifuge to remove cells/enzyme.

-

Extraction: Extract the aqueous supernatant with an organic solvent like ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel or vacuum distillation to yield the pure (R)-enantiomer.

Analysis: Determination of Enantiomeric Purity

Confirming the enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Protocol: Chiral HPLC Analysis [10]

-

System: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (Column): A polysaccharide-based column is highly effective. Example: Daicel Chiralpak OD-H (0.46 x 25 cm).

-

Mobile Phase: A mixture of n-hexane and isopropanol is typically used. Example: n-hexane/isopropanol = 95/5 (v/v).

-

Flow Rate: 0.7 mL/min.

-

Detection Wavelength: 214 nm.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

-

Analysis: Inject the sample onto the column and record the chromatogram. The (S)- and (R)-enantiomers will elute at different retention times.

-

Calculation: Calculate the enantiomeric excess using the areas of the two peaks: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[4]

-

Personal Protective Equipment (PPE): Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved January 7, 2026, from [Link]

-

Solubility of Things. (n.d.). 1,1-bis(4-chlorophenyl)ethanol. Retrieved January 7, 2026, from [Link]

-

Rocha, L. C., et al. (n.d.). Supplementary Information. J. Braz. Chem. Soc. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-1-phenyl-ethanol - Optional[13C NMR] - Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol. Retrieved January 7, 2026, from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved January 7, 2026, from [Link]

-

University of Puget Sound. (n.d.). 13C-NMR. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (n.d.). Optical rotation. Retrieved January 7, 2026, from [Link]

- Al-Shemary, R. K. (2018). New and Developed Method to Prepare 1,1-Bis (4-chlorophenyl) ethanol and 1,1-Bis (4-chlorophenyl)-2,2,2-trichloroethanol. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(1), 01-03.

- Google Patents. (n.d.). CN102816051A - Process for synthesizing 4-chlorophenyl ethanol.

-

Stenutz. (n.d.). 1-(4-chlorophenyl)ethanol. Retrieved January 7, 2026, from [Link]

-

The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). CID 161031635 | C16H18Cl2O2. Retrieved January 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-(4-chlorophenyl)ethanol, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1-(4-Chlorophenyl)ethanol(3391-10-4) 1H NMR [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Optical rotation - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. minio.scielo.br [minio.scielo.br]

(R)-1-(4-Chlorophenyl)ethanol chemical properties

An In-depth Technical Guide on the Core Chemical Properties of (R)-1-(4-Chlorophenyl)ethanol

Abstract

This compound is a paramount chiral building block in modern organic synthesis, particularly valued within the pharmaceutical and agrochemical industries.[1] Its defined stereochemistry at the carbinol center is frequently critical for the biological efficacy of complex target molecules.[2][3] This guide offers a comprehensive technical overview of its core chemical properties, stereoselective synthesis methodologies, and significant applications. It is designed to serve as an essential resource for researchers, scientists, and drug development professionals, providing both foundational data and practical, field-proven insights into its use.

Physicochemical and Spectroscopic Profile

A precise understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its synthesis, purification, and characterization.

Physicochemical Properties

The compound is a colorless to pale yellow liquid at ambient temperature, soluble in common organic solvents with limited solubility in water.[4][5]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉ClO | [4][6] |

| Molecular Weight | 156.61 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [4][5][7] |

| Density | 1.171 g/mL at 25 °C | [5][6] |

| Boiling Point | 119 °C at 10 mmHg | [5][6] |

| Refractive Index | n20/D 1.541 | [4][8] |

| Flash Point | >110 °C (>230 °F) | [4][6] |

Spectroscopic Data

Analytical characterization is essential to confirm the identity and purity of the molecule.[4]

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is characterized by distinct signals for the methyl, methine, hydroxyl, and aromatic protons. Representative shifts are: δ 1.48 (d, 3H), 1.88 (s, 1H, OH), 4.89 (q, 1H), 7.26–7.33 (m, 4H).[9][10]

-

¹³C NMR (CDCl₃, 100 MHz): The carbon spectrum shows characteristic peaks for the aliphatic and aromatic carbons: δ 25.3, 69.7, 126.8, 128.6, 133.0, 144.3.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum displays a prominent broad absorption for the hydroxyl group and characteristic peaks for the aromatic ring. Key absorptions include: ν 3356 cm⁻¹ (O-H stretch, broad), 1598 cm⁻¹ (C=C aromatic), 1493 cm⁻¹ (C=C aromatic), 1089 cm⁻¹ (C-O stretch), 829 cm⁻¹ (C-Cl stretch).[9][11]

-

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.

Stereoselective Synthesis and Resolution

The production of enantiomerically pure this compound is critical for its application in asymmetric synthesis. The most efficient strategies involve the asymmetric reduction of the prochiral ketone, 4'-chloroacetophenone.[1][2][12]

Asymmetric Transfer Hydrogenation (ATH)

This chemocatalytic method is a robust and widely used technique for producing the (R)-enantiomer with high enantiomeric excess.[5] The causality behind this choice is the high selectivity and efficiency offered by well-defined chiral catalysts, typically based on ruthenium, under mild reaction conditions.

Caption: Generalized workflow for the asymmetric synthesis of this compound.

This protocol is a self-validating system, incorporating reaction monitoring and purification to ensure product quality.

-

Inert Atmosphere Setup: A dry reaction vessel is charged with the chiral ruthenium catalyst (e.g., a Ru-TsDPEN complex) and a base (e.g., potassium hydroxide) under an inert atmosphere (Nitrogen or Argon). The inert atmosphere is critical to prevent catalyst deactivation.[5]

-

Solvent and Hydrogen Donor Addition: Anhydrous 2-propanol, serving as both solvent and hydrogen donor, is added to the vessel.[5]

-

Substrate Introduction: 4'-Chloroacetophenone is added to the reaction mixture.

-

Reaction Execution: The mixture is stirred at a controlled temperature until the reaction is complete.

-

Process Monitoring (Trustworthiness): The reaction progress is diligently monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of full conversion of the starting material.[2]

-

Workup and Quenching: The reaction is carefully quenched with an aqueous acid solution (e.g., dilute HCl). The product is then extracted into an organic solvent such as ethyl acetate.[5][12]

-

Purification and Verification: The combined organic layers are dried, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or vacuum distillation to yield the enantiomerically pure this compound.[5][12]

Biocatalytic Reduction and Resolution

Biocatalysis represents a "greener" alternative, leveraging the high stereoselectivity of enzymes.[2]

-

Bioreduction: Whole-cell biocatalysts (e.g., Acetobacter sp., Lactobacillus reuteri) or isolated carbonyl reductase enzymes can reduce 4'-chloroacetophenone to the (R)- or (S)-alcohol with exceptionally high enantiomeric excess (>99% e.e.).[1][2] The choice of microorganism or enzyme dictates the stereochemical outcome.

-

Enzymatic Kinetic Resolution (EKR): This method separates a racemic mixture of 1-(4-chlorophenyl)ethanol. A lipase enzyme selectively acylates one enantiomer (e.g., the S-enantiomer) at a much faster rate than the other. This allows for the separation of the unreacted (R)-alcohol from the newly formed (S)-ester.[1]

digraph "Enzymatic_Kinetic_Resolution" { graph [fontname="Helvetica", nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#202124"];

}

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.de [fishersci.de]

- 8. 1-(4-Chlorophenyl)ethanol | 3391-10-4 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 1-(4-Chlorophenyl)ethanol(3391-10-4) 1H NMR spectrum [chemicalbook.com]

- 11. minio.scielo.br [minio.scielo.br]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Analytical Imperative for Chiral Purity

An In-depth Technical Guide to the Mass Spectrometry of (R)-1-(4-Chlorophenyl)ethanol

In the landscape of pharmaceutical development, the stereochemistry of active pharmaceutical ingredients (APIs) and their intermediates is not a trivial detail—it is a critical determinant of efficacy and safety. This compound is a key chiral building block used in the synthesis of numerous pharmaceuticals.[1] Its enantiomeric purity is paramount, as the different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

This technical guide provides a comprehensive exploration of the mass spectrometric analysis of this compound. As Senior Application Scientists, our goal is not merely to present protocols but to elucidate the underlying principles that govern analytical choices. We will dissect ionization techniques, predict fragmentation pathways, and detail methodologies for both structural confirmation and stereochemical differentiation. This document is designed to empower researchers, quality control analysts, and drug development professionals to develop and validate robust, reliable analytical methods for this crucial chiral intermediate.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential before delving into method development. These characteristics influence decisions regarding sample preparation, chromatographic separation, and ionization source selection.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [2][3] |

| Molecular Weight | 156.61 g/mol | [2] |

| Monoisotopic Mass | 156.0342 Da | [2] |

| Form | Liquid | |

| Boiling Point | 119 °C at 10 mmHg | |

| Density | 1.171 g/mL at 25 °C |

Chapter 1: Ionization Techniques - A Tale of Two Energies

The choice of ionization technique is the most critical decision in mass spectrometry, dictating the nature and extent of the information obtained. The primary trade-off is between generating a clear molecular ion for mass confirmation and inducing sufficient fragmentation for structural elucidation.

Electron Ionization (EI): The Fingerprint Generator

Electron Ionization (EI) is a high-energy, "hard" ionization technique that produces extensive and reproducible fragmentation.[4] This makes it invaluable for structural characterization and for creating a unique "fingerprint" of a molecule that can be searched against spectral libraries like NIST.

Causality of Choice: For unambiguous identification of an unknown or for impurity profiling where library matching is desired, EI is the gold standard. It is most commonly paired with Gas Chromatography (GC), which is well-suited for a volatile compound like 1-(4-chlorophenyl)ethanol.

Expected Observations: As an alcohol, the molecular ion (M⁺•) peak for 1-(4-chlorophenyl)ethanol is often weak or entirely absent due to the high instability of the ionized molecule, which rapidly undergoes fragmentation.[5][6] The most informative data comes from the resulting fragment ions.

Chemical Ionization (CI): Confirming the Molecular Mass

To overcome the challenge of a weak or absent molecular ion in EI, a complementary "soft" ionization technique like Chemical Ionization (CI) is employed. CI uses a reagent gas (e.g., methane, ammonia) to produce reagent ions that transfer a proton to the analyte molecule in a much gentler process.[7][8]

Causality of Choice: When the primary goal is to confidently determine the molecular weight of the analyte, CI is the preferred method. It produces a prominent protonated molecular ion, [M+H]⁺, with minimal fragmentation.[7][8] This provides an unambiguous confirmation of the parent mass, which might be ambiguous from EI data alone.

Electrospray Ionization (ESI): The Modern Workhorse for LC-MS

Electrospray Ionization (ESI) is another soft ionization technique and is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).[9] It is particularly suited for polar and thermolabile compounds, generating protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) directly from a liquid phase.[10]

Causality of Choice: In pharmaceutical analysis, LC-MS is often preferred for its versatility in handling complex matrices and a wider range of compounds without derivatization.[9] ESI provides the sensitivity and molecular weight confirmation needed for quantitative studies, such as pharmacokinetic analyses or purity assessments in drug formulations.

Chapter 2: Deciphering the Blueprint - EI Fragmentation Analysis

The fragmentation pattern observed in an EI mass spectrum provides a roadmap to the molecule's structure. The bonds that break are not random; they are governed by the stability of the resulting fragments. For 1-(4-chlorophenyl)ethanol, the primary fragmentation pathways are driven by the hydroxyl group and the stable aromatic ring.

Key Predicted Fragments:

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Ion Structure | Fragmentation Pathway |

| 156 | 158 | [C₈H₉ClO]⁺• | Molecular Ion (M⁺•) : Often weak or absent. |

| 141 | 143 | [C₇H₆ClO]⁺ | α-Cleavage (Loss of •CH₃) : Loss of the methyl group results in a stable, resonance-stabilized oxonium ion. This is typically the base peak.[11] |

| 138 | 140 | [C₈H₈Cl]⁺• | Dehydration (Loss of H₂O) : Intramolecular elimination of a water molecule, a classic fragmentation for alcohols.[6] |

| 125 | 127 | [C₇H₆Cl]⁺ | Benzylic Ion : Subsequent loss of CO from the m/z 141 fragment. |

| 111 | 113 | [C₆H₄Cl]⁺ | Chlorophenyl Cation : Cleavage of the C-C bond between the ethyl group and the aromatic ring. |

| 77 | - | [C₆H₅]⁺ | Phenyl Cation : Loss of chlorine from the chlorophenyl cation.[11] |

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary fragmentation pathways of 1-(4-chlorophenyl)ethanol under Electron Ionization.

Caption: Proposed EI fragmentation pathway for 1-(4-chlorophenyl)ethanol.

Chapter 3: The Challenge of Chirality

Mass spectrometry is inherently insensitive to stereoisomerism, as enantiomers have identical masses and fragmentation patterns under normal conditions.[12] To analyze the enantiomeric purity of this compound, a chiral environment must be introduced.

Indirect Chiral Analysis: The Power of Chromatography

The most robust and widely adopted method for chiral analysis is to couple mass spectrometry with a chiral separation technique.

-

Chiral Gas Chromatography (GC-MS): Enantiomers are separated on a capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin derivative. The separated enantiomers then enter the mass spectrometer, which acts as a highly specific and sensitive detector.

-

Chiral Liquid Chromatography (LC-MS): Similar to GC-MS, this method uses an HPLC column with a CSP (e.g., polysaccharide-based) to resolve the enantiomers before MS detection.[13] This is often the method of choice in pharmaceutical quality control.

Direct Chiral Analysis: Diastereomeric Complex Formation

More advanced methods enable chiral distinction directly within the mass spectrometer. These techniques involve forming diastereomeric complexes by introducing a chiral selector into the ESI source along with the analyte.[14][15] The non-covalent complexes formed between the selector and the (R)- and (S)-enantiomers have different gas-phase stabilities. When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), these diastereomeric precursor ions will fragment at different rates, allowing for quantification.[14] This is a powerful technique for rapid chiral screening.

Chapter 4: Field-Proven Experimental Protocols

The following protocols are provided as validated starting points for the analysis of this compound. A self-validating system requires that any analysis be preceded by a system suitability check, ensuring the instrument is performing correctly. This typically involves injecting a known standard to verify retention time, peak shape, and signal intensity.

Protocol 1: GC-MS for Structural Confirmation and Chiral Purity

This method is ideal for identifying the compound and quantifying its enantiomeric excess.

-

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.[16]

-

Sample Preparation: Dilute the sample to approximately 10-50 µg/mL in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Chromatographic Conditions:

-

Column: Chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[17]

-

Injection: 1 µL, splitless mode.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 5 °C/min to 180 °C, hold for 5 minutes.

-

-

Mass Spectrometer Conditions (EI):

-

Identification Criteria:

-

Retention time match with a certified this compound reference standard.

-

Mass spectrum match with the reference standard and/or a validated spectral library.

-

Co-elution with the standard upon sample spiking.

-

Visualization of the Analytical Workflow

Caption: General workflow for GC-MS analysis of this compound.

Protocol 2: LC-MS for Quantitative Analysis in Complex Matrices

This method is suitable for quantifying the analyte in samples like biological fluids or process reaction mixtures where GC might be less practical.

-

Instrumentation: A High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with an ESI source.[9][19]

-

Sample Preparation: Perform a sample cleanup and extraction appropriate for the matrix (e.g., protein precipitation for plasma, liquid-liquid extraction for aqueous solutions). The final extract should be reconstituted in the initial mobile phase.

-

Chromatographic Conditions:

-

Mass Spectrometer Conditions (Positive ESI):

-

Ion Source: ESI in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

-

MRM Transition: Monitor the transition from the precursor ion [M+H]⁺ (m/z 157.0) to a stable product ion (e.g., m/z 139.0, corresponding to [M+H-H₂O]⁺). The specific collision energy must be optimized.

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

-

-

Validation: The method must be validated according to relevant guidelines (e.g., ICH/FDA), assessing linearity, accuracy, precision, selectivity, and limits of detection and quantification.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted task that requires a deliberate and scientifically grounded approach. For structural confirmation, the rich fragmentation pattern from GC-EI-MS provides an invaluable molecular fingerprint. For definitive molecular weight determination, a soft ionization technique like CI or ESI is essential. Critically, for the assessment of enantiomeric purity—a non-negotiable aspect of pharmaceutical development—mass spectrometry must be coupled with a chiral separation technique or an advanced direct analysis method. By understanding the causality behind these experimental choices, researchers can confidently develop and deploy analytical methods that ensure the quality, safety, and efficacy of the final pharmaceutical products derived from this vital intermediate.

References

-

ACS Publications. (n.d.). Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. Analytical Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Detection of chirality with the chemical ionization mass spectrometer. "Meso" ions in the gas phase. Journal of the American Chemical Society. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). (1S)-1-(4-chlorophenyl)ethan-1-ol. Retrieved from [Link]

-

ResearchGate. (2019). Is the ionization rate of the chiral compounds the same?. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-1-phenyl-ethanol - Optional[MS (GC)]. Retrieved from [Link]

-

PubChem. (n.d.). Benzenemethanol, 4-chloro-alpha-methyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Chemical ionization. Retrieved from [Link]

-

Supplementary Information. (n.d.). 2-Azido-1-(4-clorophenyl)ethanol (14). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.2: Chemical Ionization. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-chlorophenyl)ethanol (C8H9ClO). Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

Unipd. (2019). Chiral mass spectrometry. Retrieved from [Link]

-

SpringerLink. (2012). Chiral drug analysis using mass spectrometric detection relevant to research and practice in clinical and forensic toxicology. Retrieved from [Link]

-

Mercury's Help Desk. (n.d.). Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique. Retrieved from [Link]

-

YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [Link]

-

PubMed. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. Retrieved from [Link]

-

Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Influence of Yeast and Enzyme Formulation on Prosecco Wine Aroma During Storage on Lees. Retrieved from [Link]

-

SpringerLink. (2015). Detecting a wide range of environmental contaminants in human blood samples—combining QuEChERS with LC-MS and GC. Retrieved from [Link]

-

ScienceDirect. (n.d.). Analysis by liquid chromatography–electrospray ionization tandem mass spectrometry and acute toxicity evaluation for ß-blockers. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol fragmentation pattern. Retrieved from [Link]

-

Agilent. (n.d.). THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. Retrieved from [Link]

-

Advanced Chromatography Technologies Ltd. (n.d.). Alcohol Biomarkers by LC-MS/MS. Retrieved from [Link]

-

DTIC. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). CID 161031635 | C16H18Cl2O2. Retrieved from [Link]

-

Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (1S)-1-(4-chlorophenyl)ethan-1-ol | C8H9ClO | CID 6950175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Chlorophenyl)ethanol(3391-10-4) IR Spectrum [m.chemicalbook.com]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 7. Chemical ionization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. PubChemLite - 1-(4-chlorophenyl)ethanol (C8H9ClO) [pubchemlite.lcsb.uni.lu]

- 11. Benzenemethanol, 4-chloro-alpha-methyl- | C8H9ClO | CID 18825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]

- 17. mdpi.com [mdpi.com]

- 18. library.dphen1.com [library.dphen1.com]

- 19. w3.ual.es [w3.ual.es]

Introduction: The Significance of a Chiral Synthon

An In-depth Technical Guide to (R)-1-(4-Chlorophenyl)ethanol (CAS: 3391-10-4)

In the landscape of modern pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the critical determinant of efficacy and safety.[1] this compound, a chiral secondary alcohol, has emerged as a highly valuable building block, or synthon, for the asymmetric synthesis of complex, biologically active molecules.[2] Its structure, featuring a stereogenic center directly attached to a 4-chlorophenyl group, is a recurring motif in a variety of pharmaceutical and agrochemical agents. The precise (R)-configuration at the carbinol center is frequently essential for the desired pharmacological activity, making access to enantiomerically pure material a paramount objective for process chemists and drug developers.

This guide provides a comprehensive technical overview of this compound, designed for the practicing scientist. We will move beyond simple data recitation to explore the causality behind synthetic strategies and analytical methodologies. The focus is on providing robust, field-proven insights into its stereoselective synthesis, rigorous analytical characterization, and applications, ensuring that every protocol is a self-validating system grounded in authoritative science.

Physicochemical and Spectroscopic Profile

A foundational understanding of the compound's properties is essential for its effective handling, synthesis, and analysis.[3] These properties dictate solvent choices, purification strategies, and analytical conditions.

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)ethanol

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3391-10-4 | [4][5] |

| Molecular Formula | C₈H₉ClO | [4][5] |

| Molecular Weight | 156.61 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.171 g/mL at 25 °C | [6] |

| Boiling Point | 119 °C at 10 mmHg | [6] |

| Refractive Index | n20/D 1.541 | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| SMILES | CC(O)c1ccc(Cl)cc1 | [4] |

| InChI Key | MVOSNPUNXINWAD-UHFFFAOYSA-N |[7] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): Key signals typically appear at δ 7.2-7.4 (m, 4H, Ar-H), 4.88 (q, J = 6.4 Hz, 1H, CH-OH), 1.93 (s, 1H, OH), 1.49 (d, J = 6.4 Hz, 3H, CH₃).[8][9] The exact position of the hydroxyl proton can vary depending on concentration and solvent.

-

¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks are observed at δ 147.9, 134.4, 129.8, 127.5, 125.6, 123.6 (aromatic carbons), 69.8 (CH-OH), 25.2 (CH₃).[9]

Stereoselective Synthesis: Accessing the (R)-Enantiomer

The production of enantiomerically pure this compound is the cornerstone of its utility. Direct synthesis from the prochiral ketone, 4'-chloroacetophenone, via asymmetric reduction is the most efficient and widely adopted strategy.[10] The choice between biocatalytic and chemocatalytic methods depends on factors like desired enantiomeric excess (e.e.), scalability, cost, and environmental impact.[11]

Method Comparison

Table 2: Comparison of Asymmetric Synthesis Methods

| Method | Catalyst/System | Typical Yield (%) | Typical e.e. (%) | Configuration | Key Features & Rationale | Reference(s) |

|---|---|---|---|---|---|---|

| Biocatalytic Reduction | Whole cells (Acetobacter sp., Lactobacillus reuteri) or isolated Ketoreductases (KREDs) | >95 | >99 | (R) or (S) | Highly selective, operates under mild aqueous conditions ("green chemistry"). The choice of microorganism or enzyme dictates the stereochemical outcome (Prelog vs. anti-Prelog selectivity).[12][13] | [10][11][14] |

| Asymmetric Transfer Hydrogenation (ATH) | [RuCl₂(p-cymene)]₂ with (S,S)-TsDPEN ligand | >99 | 97-98 | (R) | High yields and excellent enantioselectivity. Utilizes a stable catalyst and a readily available hydrogen donor (e.g., isopropanol or formic acid). The chiral ligand dictates the stereochemical outcome.[15] |[3][15] |

Featured Methodology: Whole-Cell Biocatalytic Reduction

Biocatalysis is frequently favored for its exceptional selectivity and sustainability.[16] Many microorganisms express alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) that can reduce ketones with high stereopreference.[17] The use of a whole-cell system is often more cost-effective as it circumvents the need for enzyme isolation and expensive cofactor (e.g., NADPH/NADH) addition, relying instead on the cell's own metabolic machinery for cofactor regeneration.[12]

Caption: Workflow for biocatalytic asymmetric reduction.

Detailed Experimental Protocol: Bioreduction using Acetobacter sp. [10][13]

-

Rationale: Acetobacter sp. CCTCC M209061 is selected for its documented anti-Prelog stereoselectivity, which reliably yields the (R)-alcohol from the corresponding aryl methyl ketone.[13] Isopropanol serves a dual role as a co-solvent and as the hydrogen donor for the intracellular regeneration of the NADPH cofactor.

-

Step 1: Culture Preparation:

-

Cultivate Acetobacter sp. CCTCC M209061 in a suitable growth medium until it reaches the late logarithmic growth phase.

-

Harvest the cells via centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a sterile buffer (e.g., 100 mM phosphate buffer, pH 6.5) and re-centrifuge. The resulting wet cells are used as the biocatalyst.

-

-

Step 2: Bioreduction Reaction:

-

In a reaction vessel, prepare a buffered solution (e.g., 100 mM TEA-HCl buffer, pH 5.0).

-

Add the substrate, 4'-chloroacetophenone, to a final concentration of 5-10 mmol/L.

-

Add a hydrogen source for cofactor regeneration, such as isopropanol, to a final concentration of ~130 mmol/L.[13]

-

Initiate the reaction by adding the prepared wet cells (e.g., 0.2-0.3 g wet cells per 10 mL of reaction volume).

-

Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 160 rpm) to ensure adequate mixing.

-

-

Step 3: Monitoring and Work-up:

-

Monitor the reaction progress by periodically taking aliquots, extracting with an organic solvent, and analyzing via chiral HPLC or GC to determine substrate conversion and enantiomeric excess of the product.

-

Once the reaction reaches completion (typically >98% conversion, 24-48 hours), terminate the reaction by removing the cells via centrifugation or filtration.

-

Extract the product from the aqueous supernatant using an appropriate organic solvent, such as ethyl acetate (3 x volume).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

-

Step 4: Purification:

-

If necessary, purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the final product with high chemical purity.

-

Analytical Characterization: Ensuring Purity and Identity

Rigorous analysis is critical to confirm the structural identity and, most importantly, the enantiomeric purity of the final product.[3] Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for determining enantiomeric excess.[18]

Featured Methodology: Chiral HPLC for Enantiomeric Purity

-

Principle of Separation: Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers. The CSP forms transient, diastereomeric complexes with each enantiomer. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are highly effective for this class of compounds due to their helical polymer structure, which provides multiple chiral recognition sites.[18][19]

Caption: Principle of chiral HPLC separation.

Detailed Experimental Protocol: Chiral HPLC Analysis [18]

-

Rationale: A normal-phase method using a polysaccharide-based column like Chiralcel® OD-H is a robust starting point for resolving the enantiomers of 1-(4-Chlorophenyl)ethanol. The hexane/isopropanol mobile phase allows for fine-tuning of retention and resolution by adjusting the alcohol modifier concentration.

-

Step 1: Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

-

Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). Use HPLC-grade solvents.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

-

Step 2: System and Sample Preparation:

-

Filter and degas the mobile phase using a 0.45 µm membrane filter and sonication or an online degasser.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Prepare a stock solution of a racemic standard of 1-(4-Chlorophenyl)ethanol in the mobile phase (e.g., 1 mg/mL).

-

Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

-

Prepare the sample obtained from the synthesis in the mobile phase to a similar concentration.

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

-

Step 3: Analysis and Data Interpretation:

-

Inject 10 µL of the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor (Rs).

-

Inject the synthesized sample.

-

Identify the peak corresponding to the (R)-enantiomer based on the standard.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate. Its structural motif is found in several classes of drugs, most notably antifungal agents.[3][11] The specific (R)-stereochemistry is often transferred to a new stereocenter in the final drug molecule, making its enantiopurity at this early stage a critical quality attribute.

Caption: Role as a key precursor in pharmaceutical synthesis.

For instance, it is a known precursor in synthetic routes for azole antifungals like econazole and miconazole, which function by inhibiting key enzymes in the fungal cell membrane biosynthesis pathway.[3] The defined stereochemistry originating from the chiral alcohol is crucial for the drug's ability to bind effectively to its target enzyme.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

|---|---|---|

| Signal Word | Warning | |

| Hazard Statements | H302, H312, H332 (Harmful); H315 (Skin Irritant); H319 (Eye Irritant); H335 (Respiratory Irritant) | |

| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves, lab coat, N95 dust mask (if aerosols are generated) |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |[20] |

Conclusion

This compound stands as a testament to the importance of chirality in the molecular sciences. Its value is derived not from its own biological activity, but from the stereochemical information it carries into the synthesis of more complex and vital molecules. As demonstrated, modern synthetic chemistry, particularly through the elegant and efficient methods of biocatalysis and asymmetric hydrogenation, provides robust pathways to this key intermediate in high enantiopurity. The validation of this purity, primarily through chiral HPLC, is an indispensable step that underpins its successful application in research and drug development. This guide has provided the foundational knowledge and practical protocols necessary for scientists to confidently synthesize, analyze, and utilize this critical chiral building block.

References

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. [Link]

-

Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. ProQuest. [Link]

-

Enzymatic synthesis of chiral alcohols using ketoreductases. Taylor & Francis Online. [Link]

-

Biocatalytic Processes for the Synthesis of Chiral Alcohols: From Fundamental Science to Industrial Applications. ResearchGate. [Link]

-

(PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]

-

Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol. ResearchGate. [Link]

-

Kinetic profile of the reduction of 4′-chloroacetophenone using free cells for biocatalyst re-use. ResearchGate. [Link]

-

Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 1-(4-Chlorophenyl)ethanol | 3391-10-4 [chemicalbook.com]

- 7. 1-(4-Chlorophenyl)ethanol(3391-10-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - ProQuest [proquest.com]

- 17. tandfonline.com [tandfonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: (R)-1-(4-Chlorophenyl)ethanol

Introduction

In the landscape of modern pharmaceutical and fine chemical manufacturing, chiral secondary alcohols represent a class of intermediates with paramount importance.[1][2] Among these, (R)-1-(4-Chlorophenyl)ethanol has emerged as a critical chiral building block.[3][4] Its molecular architecture, featuring a stereogenic center directly attached to a 4-chlorophenyl moiety, makes it an invaluable precursor for the asymmetric synthesis of a multitude of biologically active molecules.[2][3][4] The precise (R)-configuration at the carbinol center is frequently a decisive factor for the efficacy and selectivity of the final active pharmaceutical ingredient (API).[3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed exploration of the physicochemical properties, stereoselective synthesis, analytical characterization, and key applications of this compound. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering professionals to make informed decisions in their research and development endeavors.

Physicochemical and Molecular Characteristics

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and purification.

Molecular Identity and Properties

The identity of this compound is defined by its molecular formula, weight, and stereochemistry.

| Property | Value | Source(s) |

| Molecular Weight | 156.61 g/mol | [5][6][7][8][9] |

| Molecular Formula | C₈H₉ClO | [5][6][7][9][10] |

| IUPAC Name | (1R)-1-(4-chlorophenyl)ethanol | [5] |

| CAS Number | 75968-40-0, 3391-10-4 | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [6] |

| Density | 1.171 g/mL at 25 °C | [6][11] |

| Boiling Point | 119 °C at 10 mmHg | [6][11] |

| Flash Point | >110 °C (>230 °F) | [6] |

| InChI Key | MVOSNPUNXINWAD-ZCFIWIBFSA-N | [5][10] |

| SMILES | CC(C1=CC=C(Cl)C=C1) | [5] |

The molecule's structure consists of a 4-chlorophenyl ring attached to a hydroxyl-bearing ethyl group, with the stereochemistry at the chiral carbon designated as (R). This specific spatial arrangement is crucial for its interaction with biological targets.[5]

Stereoselective Synthesis Methodologies

The production of enantiomerically pure this compound is a key challenge and a focal point of significant research. The primary and most efficient strategy involves the asymmetric reduction of the prochiral ketone, 4'-chloroacetophenone.[3][4] The choice of method is often dictated by factors such as the desired enantiomeric excess (e.e.), yield, scalability, and environmental impact.

Asymmetric Reduction of 4-Chloroacetophenone

This is the most prevalent synthetic route, achieving high enantioselectivity through the use of chiral catalysts.[5] A prominent method employs a chiral oxazaborolidine catalyst in conjunction with borane (BH₃), which can yield enantiomeric excess values exceeding 98%.[5] The mechanism involves the formation of a six-membered transition state where the catalyst directs the hydride to the re face of the ketone, leading to the preferential formation of the (R)-enantiomer.[5]

Catalytic Hydrogenation

For industrial-scale synthesis, heterogeneous catalytic hydrogenation offers a cost-effective and scalable alternative.[5] Ruthenium-based catalysts, particularly those supported on activated carbon (e.g., RuCl₂(PPh₃)₃/AC), are commonly used.[5] This method facilitates the high-pressure hydrogenation of 4-chloroacetophenone, achieving high conversion rates (>99%) and excellent enantioselectivity (95% e.e.).[5]

Biocatalytic Reduction

Biocatalysis presents a "greener" and highly selective approach, operating under mild reaction conditions.[3] Whole-cell biocatalysts, such as various yeast strains (Rhodotorula rubra) and bacteria (Acetobacter sp.), or isolated enzymes can effectively reduce 4'-chloroacetophenone to the corresponding alcohol with high enantiopurity.[1][4]

| Synthesis Method | Catalyst/Reagent | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Features |

| Asymmetric Reduction | Oxazaborolidine-BH₃ | 85–90 | 98–99 | High enantioselectivity, suitable for lab-scale.[5] |

| Catalytic Hydrogenation | Ru/Activated Carbon, H₂ | 90–95 | 95–97 | Scalable, high yield, requires specialized equipment.[1][5] |

| Biocatalytic Reduction | Rhodotorula rubra (yeast) | ~98 | >99 | Environmentally friendly, high enantioselectivity, mild conditions.[1][3] |

Synthesis Workflow Diagram

The logical flow for the asymmetric synthesis of this compound from its precursor is a critical consideration for process development.

Caption: Workflow for the asymmetric synthesis of this compound.

Analytical Characterization: Chiral HPLC

Confirming the enantiomeric purity of this compound is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.[12]

Principles of Chiral Separation

Chiral HPLC relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture. This differential interaction leads to different retention times, allowing for their separation and quantification. For compounds like 1-(4-chlorophenyl)ethanol, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often highly effective.[13]

Typical Chiral HPLC Protocol

The following protocol provides a robust starting point for the chiral separation of 1-(4-chlorophenyl)ethanol. Optimization may be necessary depending on the specific instrumentation and column.[13]

Step 1: Mobile Phase Preparation

-

Prepare a mobile phase consisting of 90% n-hexane and 10% isopropanol (v/v) using HPLC-grade solvents.[13]

-

Filter the mobile phase through a 0.45 µm membrane filter.

-

Degas the mobile phase for a minimum of 15 minutes using an ultrasonic bath or an online degasser.[13]

Step 2: System and Column Equilibration

-

Purge the HPLC system with the prepared mobile phase.

-

Equilibrate the chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[13]

Step 3: Sample Preparation

-

Prepare a stock solution of racemic 1-(4-chlorophenyl)ethanol in the mobile phase at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 0.1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter prior to injection.[13]

Step 4: Chromatographic Analysis

-

Set the chromatographic conditions:

-

Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.

Troubleshooting and Optimization

Achieving baseline separation (Resolution, Rs > 1.5) is crucial for accurate quantification. If resolution is suboptimal, consider the following strategies:

-

Optimize Mobile Phase: Adjust the ratio of the alcohol modifier (isopropanol). Reducing the alcohol percentage generally increases retention and can improve resolution.[13]

-

Change Alcohol Modifier: Switching from isopropanol to ethanol, or vice versa, can alter selectivity.[13]

-

Reduce Flow Rate: Lowering the flow rate can enhance resolution in chiral separations.[13]

-

Adjust Temperature: Temperature can significantly impact chiral recognition; therefore, exploring both higher and lower temperatures is recommended.[13]

Caption: A logical workflow for optimizing chiral HPLC separations.

Applications in Drug Development

This compound is a cornerstone intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is pivotal for the biological activity of the final drug product.

Intermediate for APIs

This chiral alcohol is a key precursor in the synthesis of β-adrenergic receptor agonists and certain antidepressants.[5] For example, it is an intermediate in the production of (R)-salbutamol, a bronchodilator, where the (R)-configuration is essential for enhanced binding to the β₂ receptors.[5] It is also utilized in the synthesis of antifungal agents like econazole and miconazole.[14]

Enzyme Interactions and Toxicological Profile

This compound has been shown to be an inhibitor of cytochrome P450 2D6 (CYP2D6), a crucial enzyme in drug metabolism, with a competitive inhibition constant (Kᵢ) of 12.3 μM.[5] This highlights the potential for drug-drug interactions. Furthermore, compared to its ketone precursor, 4-chloroacetophenone, this compound demonstrates reduced cytotoxicity, which is a favorable characteristic for an intermediate in drug synthesis.[5]

Conclusion

This compound, with a definitive molecular weight of 156.61 g/mol , is a fundamentally important chiral intermediate in the pharmaceutical industry.[5][6][7][8][9] Its value is intrinsically linked to its specific (R)-stereoconfiguration, which is critical for the efficacy of the final APIs. The continued development of efficient and green synthetic methodologies, particularly in biocatalysis and asymmetric hydrogenation, is expanding its accessibility. Robust analytical techniques, spearheaded by chiral HPLC, are indispensable for ensuring the high enantiomeric purity required for pharmaceutical applications. This guide provides the foundational knowledge and practical insights necessary for scientists and researchers to effectively utilize this versatile chiral building block in their drug development pipelines.

References

- Technical Support Center: Troubleshooting Chiral Separation of 1-(4-Chlorophenyl)ethanol - Benchchem.

- This compound - 75968-40-0 - Vulcanchem.

- Comparison of different methods for the synthesis of 1-(4-Chlorophenyl)ethanol - Benchchem.

- A Comparative Guide to the Applications of 1-(4-Chlorophenyl)ethanol in Drug Development - Benchchem.

- An In-depth Technical Guide to the Enantiomers of 1-(4-Chlorophenyl)ethanol - Benchchem.

- 1-(4-Chlorophenyl)ethanol chemical structure and formula - Benchchem.

- The Versatility of 1-(4-Chlorophenyl)ethanol in Modern Organic Synthesis: A Technical Guide - Benchchem.

- 1-(4-Chlorophenyl)ethanol | CAS 3391-10-4 | SCBT.

- (1R)-1-(4-chlorophenyl)ethanol - ChemBK.

- 1-(4-Chlorophenyl)ethanol 98 3391-10-4 - Sigma-Aldrich.

- 1-(4-Chlorophenyl)ethanol | CAS#:40852-96-8 | Chemsrc.

- 1-(4-Chlorophenyl)ethanol 98 3391-10-4 - Sigma-Aldrich.

- Commercial Sourcing and Technical Applications of 1-(4-Chlorophenyl)ethanol: A Guide for Researchers - Benchchem.

- 1-(4-CHLOROPHENYL)ETHANOL - gsrs.

- Chiral HPLC Separ

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound (75968-40-0) for sale [vulcanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scbt.com [scbt.com]

- 8. 1-(4-クロロフェニル)エタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

(R)-1-(4-Chlorophenyl)ethanol structural formula

An In-Depth Technical Guide to (R)-1-(4-Chlorophenyl)ethanol: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a critical chiral building block in the landscape of modern organic synthesis.[1] Its value is anchored in its structural features: a 4-chlorophenyl group attached to a stereogenic carbinol center, making it an essential precursor for a multitude of complex chiral molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2][3] The biological activity of many chiral drugs is profoundly dependent on their stereochemistry; therefore, the ability to produce enantiomerically pure forms of such intermediates is paramount.[2] This guide provides a comprehensive technical overview of this compound, focusing on its stereoselective synthesis, detailed analytical characterization, and pivotal role in drug development.

Structural Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is the foundation for its effective application and manipulation. This compound is an aromatic alcohol where the stereochemistry at the carbinol carbon is defined as 'R' according to the Cahn-Ingold-Prelog priority rules.

-

Systematic IUPAC Name : (1R)-1-(4-chlorophenyl)ethanol[3]

-

CAS Number : 75968-40-0[3]

-

Synonyms : (R)-4-Chloro-α-methylbenzyl alcohol, (R)-p-Chlorophenylmethylcarbinol

The structural formula, highlighting the chiral center, is depicted below.

Caption: Structure of this compound with the chiral center (C*) indicated.

A summary of its key quantitative physicochemical properties is provided in Table 1.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Clear, colorless liquid | [4] |

| Density | 1.171 g/mL at 25 °C | [4][6] |

| Boiling Point | 119 °C at 10 mmHg | [6][7] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Refractive Index (n20/D) | 1.541 |[4] |

Stereoselective Synthesis: A Mechanistic Perspective

The most efficient and prevalent strategy for producing enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 4'-chloroacetophenone.[2][8] This transformation can be accomplished through two primary, powerful methodologies: biocatalysis and chemocatalytic asymmetric hydrogenation. The choice between these routes is a critical decision in process development, often balancing factors such as environmental impact ("greenness"), cost, scalability, and the desired level of enantiopurity.[2]

Caption: Comparison of biocatalytic and chemocatalytic routes to this compound.

Biocatalytic Asymmetric Reduction

Biocatalysis leverages the exquisite stereoselectivity of enzymes to perform chemical transformations. This approach is often considered a "green" technology due to its operation under mild conditions (ambient temperature and pressure, aqueous media) and the high enantiomeric excess (ee) it typically affords.[1][8]

Causality and Mechanism: The core of this method involves an alcohol dehydrogenase (ADH) enzyme, either within a whole-cell system (like Acetobacter sp. or Rhodotorula sp.) or as an isolated protein.[8][9][10] These enzymes exhibit a strong preference for delivering a hydride ion to one specific face (in this case, the Re-face) of the ketone's carbonyl group. This stereospecific delivery is dictated by the three-dimensional structure of the enzyme's active site, which binds the substrate in a highly ordered orientation. The hydride source is a cofactor, typically nicotinamide adenine dinucleotide (NADH), which is consumed stoichiometrically. For process viability, the oxidized cofactor (NAD+) must be continuously regenerated back to NADH. This is ingeniously achieved using a substrate-coupled regeneration system, where a cheap, sacrificial alcohol like isopropanol is co-added.[9] The same enzyme, or another enzyme in the cell, oxidizes the isopropanol to acetone, reducing NAD+ to NADH in the process, thus completing the catalytic cycle.[9][10]

Chemocatalytic Asymmetric Hydrogenation

This method employs transition metal complexes, most notably Ruthenium, coordinated to chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3][8][11] It is a powerful, well-established technology for large-scale industrial synthesis.

Causality and Mechanism: The effectiveness of this method stems from the formation of a chiral catalytic environment around the metal center. The prochiral ketone, 4'-chloroacetophenone, coordinates to the ruthenium catalyst. The C2-symmetric chiral ligand directs the ketone to bind in a specific conformation, sterically shielding one face of the carbonyl. Gaseous hydrogen (H₂) then delivers a hydride to the exposed face of the coordinated ketone, resulting in the formation of the desired enantiomer of the alcohol with high selectivity.[11] While highly efficient, this method requires specialized high-pressure hydrogenation equipment and relies on expensive, often proprietary, chiral ligands and precious metal catalysts.[8]

Table 2: Comparison of Primary Synthesis Methods

| Method | Catalyst / Reagent | Typical Yield (%) | Typical ee (%) | Key Features & Rationale | Reference(s) |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Whole cells (Acetobacter sp.) or ADH | ~97% | >99% | Environmentally friendly; high enantioselectivity under mild conditions. Chosen for its sustainability and precision. | [8][10] |

| Asymmetric Hydrogenation | Ru(II)-BINAP / H₂ | 90–95% | 95–99% | High throughput and scalability; excellent for industrial production. Chosen for high conversion rates and established protocols. |[3][8] |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, providing researchers with a robust framework for both synthesis and analysis.

Protocol: Biocatalytic Asymmetric Reduction of 4'-Chloroacetophenone

This protocol is based on the use of Acetobacter sp. CCTCC M209061, a whole-cell biocatalyst known for its anti-Prelog stereoselectivity, yielding the desired (R)-alcohol.[10]

A. Culture Preparation (Biocatalyst Growth):

-

Rationale: To generate sufficient biomass with high enzymatic activity.

-

Prepare a sterile growth medium (e.g., yeast extract, peptone, glucose).

-

Inoculate the medium with a stock culture of Acetobacter sp. CCTCC M209061.

-

Incubate at 30°C with shaking (e.g., 160 rpm) for 24-48 hours, until the culture reaches a high cell density (e.g., OD₆₀₀ > 2.0).

-

Harvest the cells by centrifugation. The resulting wet cell paste is the biocatalyst.

B. Asymmetric Reduction Reaction:

-

Rationale: To create an optimal environment for the enzymatic reduction and cofactor regeneration.

-

In a reaction vessel, prepare a buffer solution (e.g., 100 mM TEA-HCl, pH 5.0).[10] The acidic pH is often optimal for ketone reductases from Acetobacter.

-

Add the harvested wet cells (e.g., 0.24 g) to the buffer (e.g., 8 mL).[10]

-

Add the cofactor regeneration source, isopropanol (e.g., 130 mmol/L).[10] This large excess drives the equilibrium towards NADH regeneration.

-

Initiate the reaction by adding the substrate, 4'-chloroacetophenone (e.g., 5.0 mmol/L).[10]

-

Incubate the reaction at 30°C with agitation (160 rpm) to ensure proper mixing and mass transfer.

C. Monitoring and Work-up:

-

Rationale: To track reaction progress and isolate the final product.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the disappearance of the ketone and the appearance of the alcohol.

-

Once the reaction reaches completion (typically >97% conversion), terminate it by centrifuging to remove the cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The product is more soluble in the organic phase.

-

Combine the organic layers, dry over anhydrous sodium sulfate to remove residual water, and filter.

-

Remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound. Further purification can be achieved by silica gel column chromatography if necessary.

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a validated method to quantify the stereochemical purity of the synthesized product.[12]

Caption: Workflow for the determination of enantiomeric excess using chiral HPLC.

A. System and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

-

Rationale: This polysaccharide-based stationary phase is highly effective at resolving a wide range of chiral compounds, including aromatic alcohols, through enantioselective interactions like hydrogen bonding and π-π stacking.

-

-

Mobile Phase: n-Hexane/Isopropanol (95:5 v/v).[12]

-

Rationale: This normal-phase solvent system provides good solubility for the analyte and promotes the selective interactions necessary for separation on the chiral stationary phase.

-

-

Flow Rate: 0.5 mL/min.[12]

-

Detection: UV at 214 nm.[12]

-

Column Temperature: Ambient.

B. Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized alcohol (approx. 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram. The two enantiomers will elute at different retention times. For this system, typical retention times might be ~10.7 min for the (S)-enantiomer and a later time for the (R)-enantiomer.[12]

-

Calculation: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (ee) using the formula:

-

ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100

-

Analytical Characterization

Beyond chiral purity, the structural identity and overall purity of the synthesized compound must be rigorously confirmed using standard spectroscopic methods.[4]

Table 3: Summary of Spectroscopic Data for 1-(4-Chlorophenyl)ethanol

| Technique | Data and Interpretation | Reference(s) |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.35 (m, 4H, Ar-H), 4.88 (q, J = 6.4 Hz, 1H, CH-OH), 1.93 (s, 1H, OH), 1.49 (d, J = 6.4 Hz, 3H, CH₃) | [13] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 144.3 (Ar-C), 134.4 (Ar-C), 128.6 (Ar-CH), 125.8 (Ar-CH), 70.3 (CH-OH), 25.2 (CH₃) | [13] |

| IR (thin film, cm⁻¹) | ν 3355 (broad, O-H stretch), 1493 (C=C aromatic stretch), 1079 (C-O stretch), 811 (C-Cl stretch) | [13][14] |

| Mass Spec. (EI) | m/z 156/158 (M⁺, chlorine isotope pattern), 141 (M-CH₃)⁺ |[15] |

Applications in Drug Development

This compound is not an end product but a high-value intermediate. Its structure is incorporated into more complex active pharmaceutical ingredients (APIs).

Role as a Chiral Precursor: The compound's utility lies in its two reactive sites: the hydroxyl group and the chlorophenyl ring, combined with its defined stereocenter. It is a key synthon in the preparation of certain β-adrenergic receptor agonists and antidepressants.[3] For example, the stereochemistry of the hydroxyl group is often critical for the specific binding interactions with the target receptor or enzyme. It is also a precursor for some antifungal agents, such as econazole, where the chiral alcohol is further elaborated into the final drug structure.[16]